![molecular formula C17H16F2N4O4S B2914356 2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251693-45-4](/img/structure/B2914356.png)
2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method offers convenience due to readily available starting materials and can potentially be applied to the synthesis of leishmania CRK3 inhibitors .
Scientific Research Applications
Supramolecular Synthons and Crystal Engineering
The study of 1,2,4-Triazolo[1,5-a]pyridines, which are structurally related to the compound , reveals their potential in crystal engineering and pharmaceutical development. These compounds exhibit unique electronic and intermolecular interaction characteristics, significantly influenced by substituents at specific positions. Such properties are critical for understanding their crystal structures and forming diverse supramolecular synthons, beneficial for drug development and material science applications (Chai et al., 2019).
Antimicrobial Activities
Compounds structurally similar to "2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" have been investigated for their antimicrobial properties. For instance, some 1,2,4-Triazole derivatives have shown good to moderate activities against various microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition for Disease Management
Research on benzenesulfonamides incorporating 1,3,5-triazine motifs, which share some similarities with the target compound, has shown significant enzyme inhibitory activities. These include acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, associated with Alzheimer's, Parkinson's, and pigmentation disorders. Such studies highlight the potential therapeutic applications of these compounds in treating neurodegenerative diseases and related conditions (Lolak et al., 2020).
Antioxidant Properties
Compounds like 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, similar in structure to the query compound, have demonstrated significant antioxidant activity. These activities were assessed using various assays, including DPPH, ABTS, and reducing power capacity assays, indicating their potential as antioxidant agents. Such properties are valuable in developing treatments for oxidative stress-related conditions (Abuelizz et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" are crucial for understanding their potential applications. Studies have focused on developing novel synthetic routes and characterizing these compounds using techniques such as X-ray diffraction, NMR, and IR spectroscopy. This research underpins the development of new materials and pharmaceuticals by elucidating the structural and electronic properties of these compounds (Gao et al., 2008).
properties
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O4S/c18-13-7-12(8-14(19)9-13)10-23-17(24)22-11-15(1-2-16(22)20-23)28(25,26)21-3-5-27-6-4-21/h1-2,7-9,11H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNNAARQBTLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

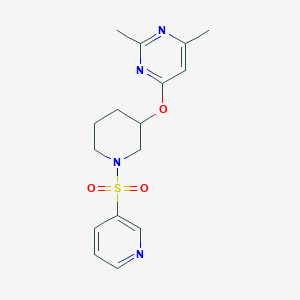
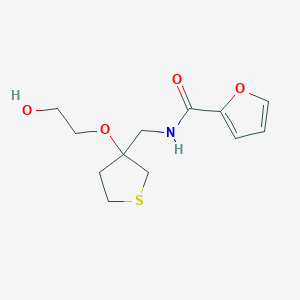
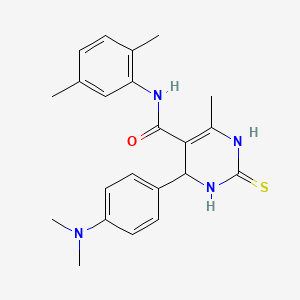
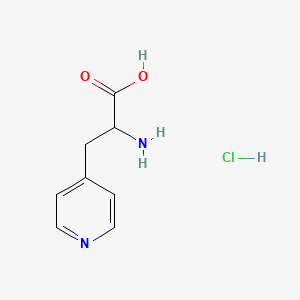
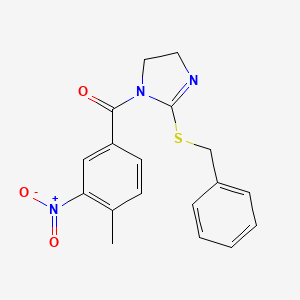
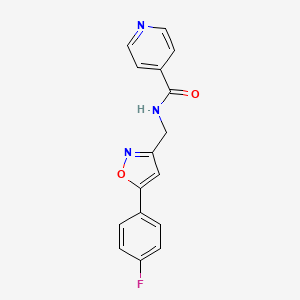
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
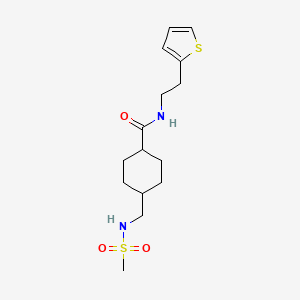
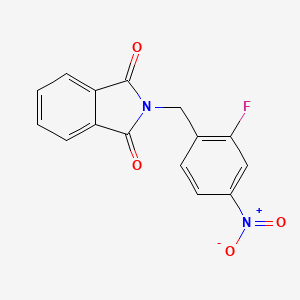
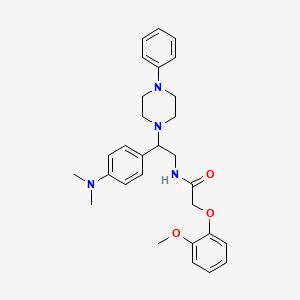
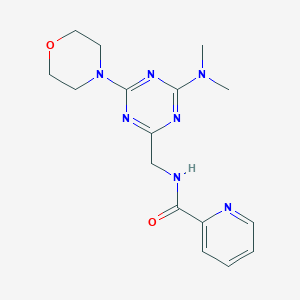
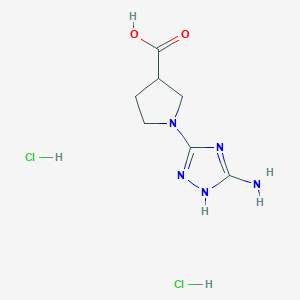
![4,6-Dimethyl-2-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2914294.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)